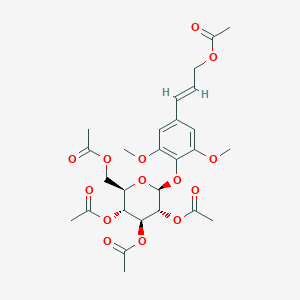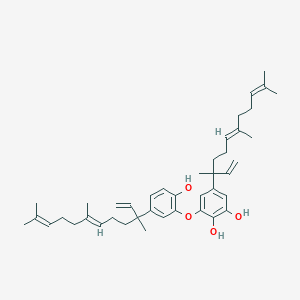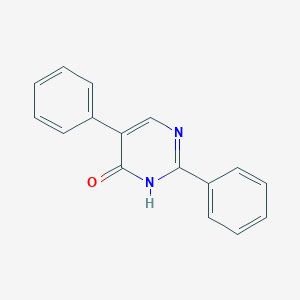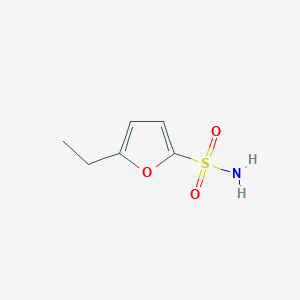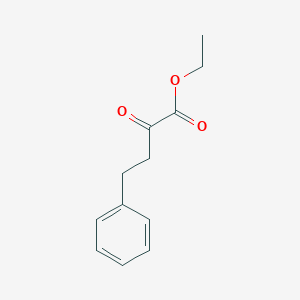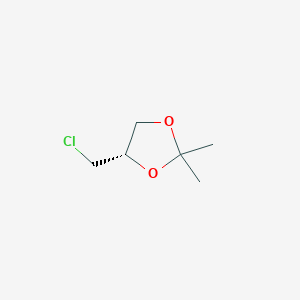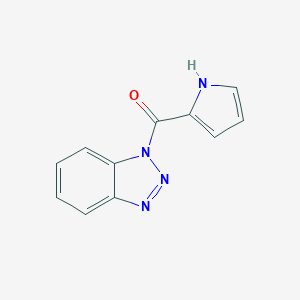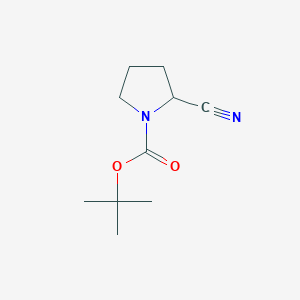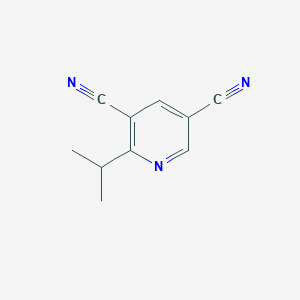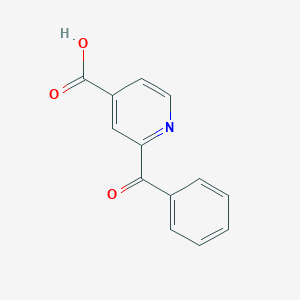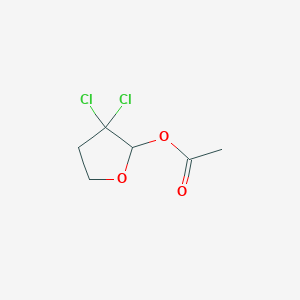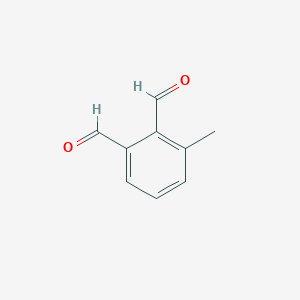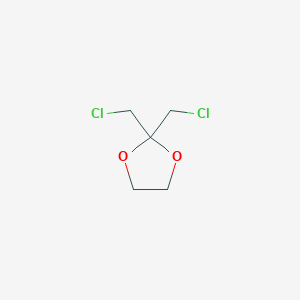
2,2-Bis(chloromethyl)-1,3-dioxolane
Descripción general
Descripción
2,2-Bis(chloromethyl)-1,3-dioxolane, also known as BCD, is a versatile and multi-functional chemical reagent that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in water and has a pungent odor. BCD is used in a wide range of applications including organic synthesis, chromatography, and analytical chemistry.
Aplicaciones Científicas De Investigación
Synthesis of Polyols and Cyclic Carbonates
2,2-Bis(chloromethyl)-1,3-dioxolane has been utilized in the synthesis of polyols and cyclic carbonates. The reaction of its derivatives with phenols, particularly in the presence of potassium carbonate, leads to the formation of compounds like 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol. These reactions can be extended to difunctional phenols, resulting in the production of compounds such as 2,2-bis-[4-(2,3-dihydroxypropoxy)phenyl]propane (Rokicki, Pawlicki, & Kuran, 1985).
Anti-Seize Additives in Transmission Oils
A study explored the anti-seize properties of disulfides synthesized from 2,2-dimethyl-4-chloromethyl-1,3-dioxolane derivatives. These compounds, when added to transmission oils, displayed superior extreme pressure efficiency, significantly improving anti-seize properties due to better adsorption on metal surfaces (Novotorzhina et al., 2022).
Cationic Copolymerization
Cationic copolymerization of 1,3-dioxolane with other cyclic ethers, including derivatives of 2,2-bis(chloromethyl)-1,3-dioxolane, has been achieved using catalysts like boron fluoride etherate. This process helps understand the reactivity ratios and basicity of cyclic ethers in polymer synthesis (Okada, Takikawa, Iwatsuki, Yamashita, & Ishii, 1965).
Synthesis of Antiretroviral Agents
A novel Lewis acid-catalyzed reaction involving oxygen heterocycles and bis(diethylamino)chlorophosphine, using 1,3-dioxolane derivatives, has been developed for the direct formation of phosphonomethyl ether functionality. This method has been utilized in the synthesis of antiretroviral drugs like tenofovir, highlighting the significant role of 1,3-dioxolane derivatives in pharmaceutical synthesis (Ocampo, Lee, & Jamison, 2015).
Chiral Diamines Synthesis
2,2-Dimethyl-1,3-dioxolane derivatives have been used in the synthesis of new chiral diamines. These diamines are important for applications in asymmetric synthesis and have implications in the development of various chiral compounds (Shainyan, Nindakova, Ustinov, Chipanina, & Sherstyannikova, 2002).
Photophysical Properties Study
Studies have explored the photophysical properties of 2,2-dimethyl-1,3-dioxolane connected to pyrene moieties. These studies help in understanding the chiroptical properties of these compounds, which are crucial in the field of photochemistry and material science (Amako et al., 2015).
Mecanismo De Acción
Target of Action
2,2-Bis(chloromethyl)-1,3-dioxolane, also known as V6, is primarily used as an additive flame retardant, mainly in polyurethane foam . The main use of this foam is in the automotive industry . The primary targets of this compound are therefore materials that are susceptible to combustion, particularly those used in the automotive industry.
Action Environment
The efficacy and stability of 2,2-Bis(chloromethyl)-1,3-dioxolane can be influenced by various environmental factors. For example, high temperatures can cause it to decompose . It is insoluble in water but can dissolve in organic solvents . Therefore, the presence of certain solvents in the environment could potentially affect its stability and efficacy. Furthermore, its use and disposal should be managed properly to avoid environmental contamination .
Propiedades
IUPAC Name |
2,2-bis(chloromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJYNPLJBTVKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299575 | |
| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(chloromethyl)-1,3-dioxolane | |
CAS RN |
26271-50-1 | |
| Record name | NSC131448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



